4-Bromoquinoline-6,7-diol
Description
4-Bromoquinoline-6,7-diol is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and hydroxyl (-OH) groups at the 6- and 7-positions of the quinoline ring. Quinoline derivatives are aromatic heterocyclic compounds with a fused benzene-pyridine structure, often studied for their bioactive properties. The bromine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in synthetic chemistry. The diol groups contribute to hydrogen-bonding interactions, influencing solubility and molecular recognition in biological systems.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-bromoquinoline-6,7-diol |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H |
InChI Key |
NLQYYMJGKYXZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Br)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6,7-diol typically involves the bromination of quinoline derivatives followed by hydroxylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions .
Industrial Production Methods: Industrial production of 4-Bromoquinoline-6,7-diol may involve large-scale bromination and hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogen-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoquinoline-6,7-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Estimated based on quinazoline analog .
Functional and Reactivity Differences
- Electrophilic Reactivity: The bromine in 4-Bromoquinoline-6,7-diol enhances its utility in Suzuki-Miyaura couplings compared to non-halogenated diols (e.g., phenanthrene diols in ).
- Solubility: Aliphatic diols like 3,7-dimethyl-1,5-octadien-3,7-diol are highly soluble in organic solvents due to their flexible terpene backbone , whereas aromatic diols (quinoline, phenanthrene) exhibit lower water solubility, requiring polar aprotic solvents.
- Biological Activity: Phenanthrene diols (e.g., from Gymnadenia conopsea) are linked to plant defense mechanisms , while brominated quinoline/quinazoline derivatives are often explored as kinase inhibitors or intermediates in drug synthesis .
Research Findings and Limitations
- Synthetic Utility: Quinazoline diols (e.g., CAS 169205-86-1) are documented in custom synthesis for anticancer agents, suggesting analogous pathways for 4-Bromoquinoline-6,7-diol .
- Biological Studies: Phenanthrene diols exhibit antioxidant and antimicrobial activities , but brominated quinoline diols may face toxicity challenges due to halogenation.
- Data Gaps: Direct studies on 4-Bromoquinoline-6,7-diol are absent in the provided evidence; inferences rely on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
